![molecular formula C14H22O B14247615 Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- CAS No. 289621-85-8](/img/structure/B14247615.png)
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 38 bonds, including 16 non-hydrogen bonds, 2 multiple bonds, 2 double bonds, and a ketone group. It also features a four-membered ring, a nine-membered ring, and an eleven-membered ring .
Analyse Des Réactions Chimiques
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the ketone group and the double bonds present in the compound .
Applications De Recherche Scientifique
This compound has potential applications in various fields of scientific research. In chemistry, it can be used as a model compound to study the reactivity and stability of bicyclic structures. In biology and medicine, its unique structure may be explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems. Additionally, in the industrial sector, it could be used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research to elucidate .
Comparaison Avec Des Composés Similaires
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- can be compared with other similar compounds, such as (1R,9S)-11,11-dimethyl-8-methylidenebicyclo[7.2.0]undecan-5-one. These compounds share similar bicyclic structures but differ in their specific substituents and stereochemistry.
Propriétés
Numéro CAS |
289621-85-8 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(1S,9R)-10,10-dimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one |
InChI |
InChI=1S/C14H22O/c1-10-7-8-11(15)5-4-6-13-12(10)9-14(13,2)3/h12-13H,1,4-9H2,2-3H3/t12-,13-/m1/s1 |
Clé InChI |
SVROROODYLVLSH-CHWSQXEVSA-N |
SMILES isomérique |
CC1(C[C@H]2[C@H]1CCCC(=O)CCC2=C)C |
SMILES canonique |
CC1(CC2C1CCCC(=O)CCC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


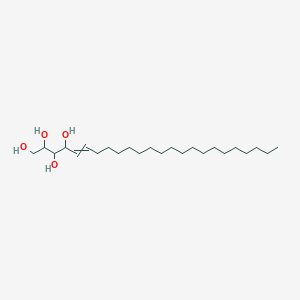
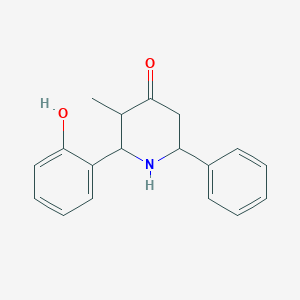

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
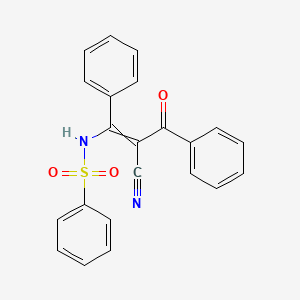
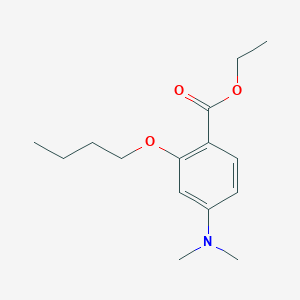
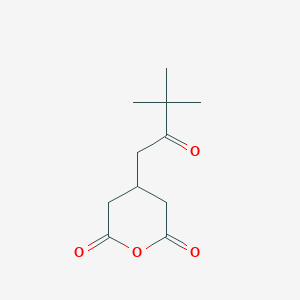
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)

![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
